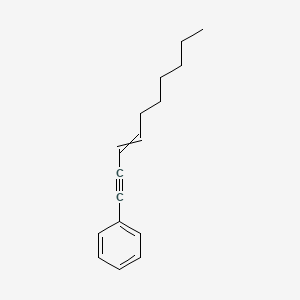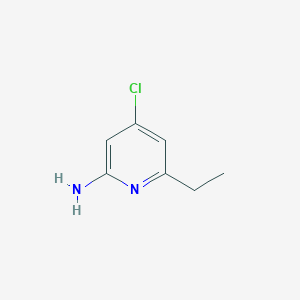
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C10H10O3. It contains both an aldehyde and a ketone functional group, making it a versatile reagent in organic synthesis. This compound is often used in the modification of amino acids and peptides, particularly in the study of protein structures and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde can be synthesized through various methods. One common approach involves the oxidation of 4-(methoxymethyl)acetophenone using oxidizing agents such as selenium dioxide or copper(II) acetate . Another method includes the ozonolysis of phenylacrolein acetals followed by treatment with hydrazides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent over-oxidation and degradation of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Selenium dioxide or copper(II) acetate in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the aldehyde and ketone functional groups. In biological systems, it can modify amino acids such as arginine, affecting protein function and structure . The compound can also participate in redox reactions, influencing cellular oxidative states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylglyoxal: Similar structure but lacks the methoxymethyl group.
Methylglyoxal: Contains a methyl group instead of the phenyl group.
Benzil: Contains two ketone groups instead of an aldehyde and a ketone.
Uniqueness
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde is unique due to the presence of the methoxymethyl group, which enhances its reactivity and specificity in chemical reactions. This makes it a valuable reagent in both synthetic and analytical chemistry.
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2-[4-(methoxymethyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H10O3/c1-13-7-8-2-4-9(5-3-8)10(12)6-11/h2-6H,7H2,1H3 |
Clé InChI |
SHQWKGIFOBSANM-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-[(phenylamino)methylene]-2-thioxo-](/img/structure/B8636924.png)



![6-chloro-N-isopropylthiazolo[4,5-c]pyridin-2-amine](/img/structure/B8636958.png)



